2-(benzylsulfanyl)-N-{4-[(4-nitrophenyl)sulfanyl]phenyl}acetamide
Overview
Description
2-(benzylsulfanyl)-N-{4-[(4-nitrophenyl)sulfanyl]phenyl}acetamide is an organic compound that features both benzylsulfanyl and nitrophenylsulfanyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylsulfanyl)-N-{4-[(4-nitrophenyl)sulfanyl]phenyl}acetamide typically involves nucleophilic aromatic substitution reactions. One common method involves the reaction of benzyl bromide with 4-nitrophenylsulfanylphenylamine in the presence of a base such as sodium hydroxide. The reaction conditions often include solvents like dimethylformamide (DMF) and temperatures around 80-100°C .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(benzylsulfanyl)-N-{4-[(4-nitrophenyl)sulfanyl]phenyl}acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, particularly at the nitrophenyl ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
2-(benzylsulfanyl)-N-{4-[(4-nitrophenyl)sulfanyl]phenyl}acetamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.
Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.
Industry: May be used in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(benzylsulfanyl)-N-{4-[(4-nitrophenyl)sulfanyl]phenyl}acetamide is not fully understood. it is believed to interact with biological targets through its sulfanyl and nitrophenyl groups. These interactions may involve binding to proteins or enzymes, leading to inhibition or modulation of their activity. The exact molecular pathways and targets are still under investigation.
Comparison with Similar Compounds
Similar Compounds
1-(benzylsulfanyl)-4-nitrobenzene: Similar structure but lacks the acetamide group.
2-(benzylsulfanyl)-N-(2-chloro-4-nitrophenyl)acetamide: Similar structure with a chloro substituent instead of a second sulfanyl group.
Uniqueness
2-(benzylsulfanyl)-N-{4-[(4-nitrophenyl)sulfanyl]phenyl}acetamide is unique due to the presence of both benzylsulfanyl and nitrophenylsulfanyl groups, which may confer distinct chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
2-benzylsulfanyl-N-[4-(4-nitrophenyl)sulfanylphenyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3S2/c24-21(15-27-14-16-4-2-1-3-5-16)22-17-6-10-19(11-7-17)28-20-12-8-18(9-13-20)23(25)26/h1-13H,14-15H2,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVLKDHWQDIBZEG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSCC(=O)NC2=CC=C(C=C2)SC3=CC=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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